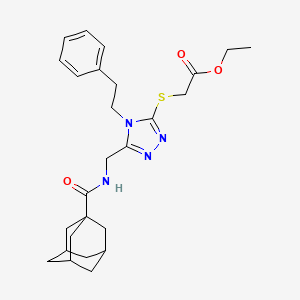

ethyl 2-((5-(((1s,3s)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Properties

IUPAC Name |

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O3S/c1-2-33-23(31)17-34-25-29-28-22(30(25)9-8-18-6-4-3-5-7-18)16-27-24(32)26-13-19-10-20(14-26)12-21(11-19)15-26/h3-7,19-21H,2,8-17H2,1H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMZJPNJNMJGCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves multi-step processes:

Adamantane Carboxylation: : Initiates with the functionalization of adamantane, often through carboxylation using strong acids or other reagents.

Triazole Formation: : Utilizes click chemistry, where azides and alkynes react under copper catalysis, forming the triazole ring.

Amidation and Thiolation: : The final steps involve amidation to incorporate the adamantane carboxamide and thiolation to introduce the thioacetate group.

Industrial Production Methods

Industrial methods mirror the synthetic lab route but are scaled up, often utilizing more robust and cost-effective catalysts and reagents to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Can be oxidized under harsh conditions, leading to cleavage of the thioether or triazole ring.

Reduction: : Reduction, particularly of the amide or triazole, requires specific catalysts and conditions.

Substitution: : The aromatic and triazole groups are sites for electrophilic and nucleophilic substitution.

Common Reagents and Conditions

Oxidizing agents: : KMnO4, H2O2

Reducing agents: : LiAlH4, NaBH4

Substitution conditions: : Electrophiles like halogens, nucleophiles such as amines, typically under acidic or basic conditions.

Major Products

The products vary from simple oxidized carboxylic acids to reduced amines or substituted triazoles, dependent on reaction conditions.

Scientific Research Applications

In Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules, especially in designing new pharmaceuticals.

In Biology

Its unique structure allows for binding studies with biological macromolecules, aiding in understanding protein-ligand interactions.

In Medicine

Potentially used as a lead compound for developing drugs targeting specific pathways, given its probable bioactivity and stability.

In Industry

May find applications in material science, particularly in designing stable, bioactive polymers or coatings.

Mechanism of Action

The compound's effects are mediated through binding to biological targets, likely involving interactions with enzyme active sites or receptor binding domains. The adamantane component provides stability, while the triazole and phenethyl groups offer specific binding interactions.

Comparison with Similar Compounds

Key Structural Features:

| Compound Name | Core Structure | Substituents at Positions 3, 4, 5 | Adamantane Modification |

|---|---|---|---|

| Target Compound (Ethyl 2-...thioacetate) | 1,2,4-Triazole | 3: SCH2COOEt; 4: Phenethyl; 5: Adamantane-carboxamido | Carboxamido-methyl linker |

| 5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thione (Compound I) | 1,2,4-Triazole | 3: Thione (S); 4: Methyl; 5: Adamantane-1-yl | Direct C-adamantane linkage |

| 3-Alkylthio-5-(adamantane-1-yl)-4-R-4H-1,2,4-triazole (Ia–Ig) | 1,2,4-Triazole | 3: Alkylthio; 4: R (methyl/phenyl); 5: Adamantane-1-yl | Variable alkyl chains at position 3 |

| Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)... | 1,3,4-Thiadiazole | Hybrid triazole-thiadiazole system | No adamantane moiety |

- Adamantane Modifications : The target compound uses a carboxamido-methyl linker to attach adamantane, enhancing conformational flexibility compared to direct C-adamantane linkages in Compound I . This modification may improve bioavailability by balancing rigidity and solubility .

- Phenethyl vs. Alkyl/Phenyl Groups : The phenethyl group at position 4 distinguishes the target compound from analogs with methyl or phenyl substituents, which exhibit reduced steric bulk and altered pharmacokinetics .

Physicochemical Properties

- The target compound’s ethyl acetate group improves aqueous solubility compared to thione or long alkylthio derivatives, which are prone to crystallization .

Pharmacological Activity

- Antihypoxic Activity : Adamantane-triazole derivatives (e.g., Compound I) show dose-dependent antihypoxic effects in rodent models, with ED50 values comparable to Mexidol (100 mg/kg) . The target compound’s phenethyl group may enhance CNS penetration, though experimental data are pending.

- Antimicrobial Potential: Analogues with alkylthio chains (e.g., Ia–Ig) exhibit broad-spectrum antimicrobial activity, suggesting the target compound’s thioacetate could be optimized for similar efficacy .

- Metabolic Stability : The carboxamido linker in the target compound may reduce metabolic degradation compared to direct C-adamantane bonds, as seen in cytochrome P450 inhibition studies .

Computational Similarity Analysis

- 3D Shape Similarity (ST) : The adamantane core confers high shape similarity (ST ≥ 0.8) to other adamantane-triazoles, but the phenethyl group lowers feature similarity (CT < 0.5) due to steric clashes .

- Tanimoto Coefficient : Structural fingerprints yield Tanimoto scores of 0.65–0.72 with 5-(adamantane-1-yl)-4-R-triazoles, indicating moderate similarity .

Biological Activity

Ethyl 2-((5-(((1S,3S)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate, a compound belonging to the class of adamantane derivatives, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C20H27N3O3S

- Molecular Weight : 361.498 g/mol

- CAS Number : 356586-86-2

Physical Properties

| Property | Value |

|---|---|

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 517.9 ± 50.0 °C |

| Flash Point | 267.0 ± 30.1 °C |

These properties indicate that the compound is stable under normal conditions, making it suitable for various biological assays.

Antiviral Activity

Recent studies have indicated that adamantane derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown activity against enveloped viruses such as the vaccinia virus . The mechanism of action is believed to involve interference with viral replication processes.

Cytotoxicity and Selectivity

The cytotoxicity of adamantane derivatives varies significantly based on structural modifications. Research has shown that increasing the length of the linker between adamantane and other functional groups can enhance cytotoxicity while maintaining selectivity towards cancer cells . In vitro studies demonstrated that certain derivatives exhibited lower IC50 values compared to traditional chemotherapeutics.

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships (SAR) has provided insights into how modifications affect biological activity. For instance:

- Substituents on Adamantane : The introduction of specific substituents can either enhance or diminish biological activity.

- Linker Length : Compounds with longer linkers have been associated with increased cytotoxicity .

Case Studies

-

Case Study on Antiviral Efficacy :

- A study evaluated the antiviral efficacy of adamantane derivatives against the vaccinia virus.

- Results indicated that compounds with a triazole moiety demonstrated superior antiviral activity compared to those without.

-

Case Study on Cancer Cell Lines :

- In vitro assays were conducted on various cancer cell lines.

- The compound exhibited selective cytotoxicity towards breast cancer cells with an IC50 value significantly lower than standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.